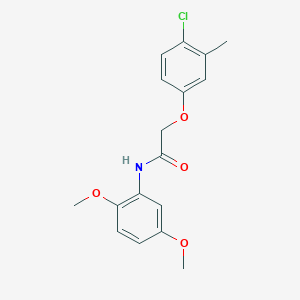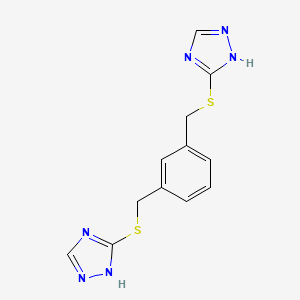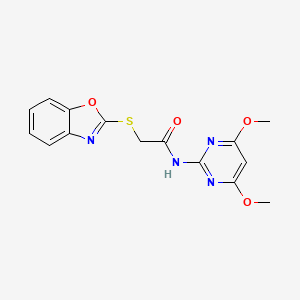
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNO4 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0924357 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds like "N-Methyl-2-(4-phenoxyphenoxy) acetamide" have been synthesized through reactions involving chloroacetamide and phenoxyphenol, indicating the potential for creating a variety of related compounds with specific properties for different applications (He Xiang-qi, 2007).
Potential Pesticide Applications
- Derivatives of chlorophenoxyacetamide, such as "2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide," have been characterized by X-ray powder diffraction, suggesting their potential use as pesticides (E. Olszewska et al., 2009).
Antimicrobial Activities
- Novel imines and thiazolidinones derived from "2-(4-Chloro-3-methylphenoxy)acetohydrazide" have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential for antimicrobial applications (N. Fuloria et al., 2009).
Herbicide Metabolism Studies
- Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into their biotransformation and potential environmental and health impacts (S. Coleman et al., 2000).
Insecticidal Agents
- Phenoxyacetamide derivatives have been synthesized and tested for their insecticidal efficacy against pests like the cotton leafworm, demonstrating the potential for agricultural applications (Kaiwan O. Rashid et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(4-6-14(11)18)23-10-17(20)19-15-9-12(21-2)5-7-16(15)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWGMAHDOODCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)
![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)
![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)
![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone](/img/structure/B5578349.png)


![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)
